Oxidation State vs Buergerinin F
Buergerinin G is chemically distinguished from its closest structural relative, Buergerinin F, by the presence of an additional carbonyl oxygen, resulting in a formal oxidation of Buergerinin F [1]. This subtle yet critical difference alters the molecular weight, polarity, and potential hydrogen-bonding network of the molecule.
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | C9H12O4, Molecular Weight: 184.19 g/mol [2] |
| Comparator Or Baseline | Buergerinin F: C9H12O3 (Inferred) |
| Quantified Difference | Δ +16 Da (one oxygen atom) |
| Conditions | Structural elucidation by NMR and X-ray crystallography [1] |
Why This Matters
This structural distinction directly impacts the compound's binding affinity, metabolic stability, and overall pharmacological profile, making Buergerinin G a unique chemical probe for studying target interactions that are not accessible to Buergerinin F.
- [1] Lin, S. J., Jiang, S. H., Li, Y. M., Wang, H. Q., Zeng, J. F., & Zhu, D. Y. (2000). Two novel iridoids from Scrophularia buergeriana. Tetrahedron Letters, 41(7), 1069–1071. View Source
- [2] PubChem. (n.d.). Buergerinin G. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
